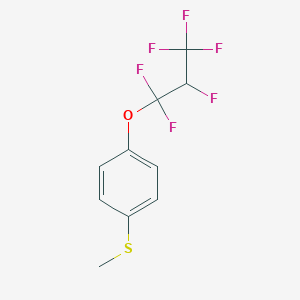
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene (TFMSB) is a synthetic compound used in a range of laboratory experiments and research applications. It is a versatile compound with a wide range of uses, from synthesis of other compounds to its use as a reagent in biological assays. It is a relatively stable compound with a low toxicity, making it a useful tool for scientists and researchers.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene is not fully understood. However, it is believed that the trifluoromethylsulfonyl group acts as an electron-withdrawing group, which increases the reactivity of the compound. The trifluoromethylsulfonyl group also increases the solubility of the compound in aqueous solutions, which makes it useful for biological assays.
Biochemical and Physiological Effects
This compound has a low toxicity and is not known to cause any adverse effects in humans. In laboratory experiments, this compound has been found to be non-toxic to cells and is not known to cause any changes in biochemical or physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene has several advantages for laboratory experiments. It is a relatively stable compound with a low toxicity, making it a useful tool for scientists and researchers. It is also soluble in aqueous solutions, making it easy to use in a variety of biological assays. However, this compound is also a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for 3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene research. It could be used to develop new pharmaceuticals or materials, or to create new reagents for biological assays. It could also be used to create more efficient and cost-effective methods for synthesizing other compounds. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify any potential adverse effects.
Méthodes De Synthèse
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene can be synthesized by several different methods. One of the most common methods is the reaction of trifluoromethanesulfonyl chloride with benzene. This reaction is carried out in an inert atmosphere and yields a product with a purity of over 95%. Other methods of synthesis include the reaction of trifluoromethanesulfonyl fluoride with benzene and the reaction of trifluoromethanesulfonyl bromide with benzene.
Applications De Recherche Scientifique
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research. It has been used as a reagent in a variety of biological assays, including enzyme assays and immunoassays. It has also been used in the synthesis of other compounds, such as pharmaceuticals and dyes. It has been used in the synthesis of polymers and in the development of new materials.
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURAPCXERCWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)








